molecular formula C14H10BrFO B1318982 4'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 252562-55-3

4'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No.: B1318982
CAS No.: 252562-55-3
M. Wt: 293.13 g/mol
InChI Key: KRCJHEXCZGDBDC-UHFFFAOYSA-N
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Description

4’-Bromo-2-(3-fluorophenyl)acetophenone , also known by other names such as p-Fluorophenacyl bromide and ω-Bromo-4-fluoroacetophenone , is a chemical compound with the molecular formula C8H6BrFO . Its molecular weight is approximately 217.04 g/mol . The structure of this compound is shown below:


Chemical Reactions Analysis

  • Heck and Suzuki Coupling Reactions : It serves as an organic building block in these cross-coupling reactions, leading to the formation of more complex molecules .
  • Oxidation of Thiols : Under aerobic conditions, it catalytically oxidizes thiol-containing compounds, such as cysteine, using atmospheric oxygen as the final oxidant .

Physical and Chemical Properties

  • Melting Point : Approximately 47-49°C .
  • Boiling Point : Around 150°C at 12 mmHg .

Scientific Research Applications

Enantioselective Microbial Reduction

The chiral intermediate (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol was prepared by the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone using organisms from various genera, achieving over 90% yield and 99% enantiomeric excess (ee) (Patel et al., 2004).

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of acetophenones, including 4'-bromo-2-(3-fluorophenyl)acetophenone, was studied using 19F nuclear magnetic resonance (NMR). This method evaluated the biological conversion of ring-substituted acetophenones to phenyl acetates for producing industrially relevant chemicals (Moonen et al., 2001).

Synthesis and Characterization

A study demonstrated the synthesis and characterization of fluorinated 1,5 – Benzothiazepines and Pyrazolines using 4-Bromo-2-fluorobenzaldehyde, highlighting the structural establishment based on spectral data (Jagadhani et al., 2015).

Bromination in Sulfuric Acid

Research on the bromination of acetophenone and its derivatives, including this compound, in sulfuric acid, showed specific reactivity patterns, contributing to the understanding of the chemical behavior of these compounds (Gol'dfarb et al., 1971).

Solution-state Conformations

A study on the conformations of substituted acetophenones, including those similar to this compound, was conducted, providing insights into the molecular structures and interactions of these compounds (Mirarchi et al., 1984).

Bifunctional Radiopharmaceutical Intermediates

Research focusing on [18F]fluoroarylketones, closely related to this compound, highlighted their potential as bifunctional intermediates in radiopharmaceuticals, demonstrating the optimization of their production (Banks & Hwang, 1994).

Safety and Hazards

  • Corrosive : It is classified as Skin Corrosive 1B .
  • Flash Point : 113°C (closed cup) .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJHEXCZGDBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591612
Record name 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252562-55-3
Record name 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of step 1 in the Example 169 using 3-fluorobenzyl bromide and 4-bromobenzoyl chloride.
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